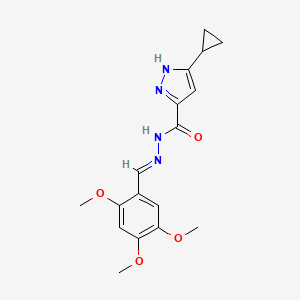

(E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-23-14-8-16(25-3)15(24-2)6-11(14)9-18-21-17(22)13-7-12(19-20-13)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,19,20)(H,21,22)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVXDTRRGSUWNQ-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=NNC(=O)C2=NNC(=C2)C3CC3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets, influencing their function and leading to a range of effects.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects such as altered gene expression, modulation of enzymatic activity, and changes in cellular signaling.

Pharmacokinetics

Similar compounds have been found to exhibit a range of pharmacokinetic properties, influencing their bioavailability and overall effect.

Result of Action

Similar compounds have been found to induce a range of effects at the molecular and cellular level, such as altered gene expression, changes in cell morphology, and modulation of cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Biological Activity

(E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 306302-47-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H20N4O4

- Molar Mass : 344.37 g/mol

- Structure : The compound features a pyrazole ring substituted with a cyclopropyl group and a trimethoxybenzylidene moiety, which is indicative of its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with cyclopropyl hydrazine in the presence of appropriate solvents and catalysts. The reaction conditions are critical for optimizing yield and purity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Lung Carcinoma | 8.74 | |

| Compound B | Liver Carcinoma | 5.35 | |

| This compound | TBD | TBD | TBD |

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Antioxidant Activity : Reducing oxidative stress in neuronal cells.

Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Preliminary results indicated that the compound exhibits selective cytotoxicity against certain carcinoma lines while sparing normal cells.

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of pyrazole derivatives resulted in significant neuroprotection against chemically induced neurodegeneration. The exact role of this compound remains to be elucidated but suggests promise for further research.

Scientific Research Applications

This compound and similar pyrazole derivatives have exhibited significant anticancer properties. The molecular formula of the compound is C17H20N4O4, and its molar mass is 344.37 g/mol.

(E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide and its potential biological activities

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Lung Carcinoma | 8.74 | |

| Compound B | Liver Carcinoma | 5.35 | |

| This compound | To be determined | TBD | TBD |

The potential mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : Disrupting cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Antioxidant Activity : Reducing oxidative stress in neuronal cells.

Case Studies

- Anticancer Evaluation : An evaluation of the compound's cytotoxic effects on various cancer cell lines using the MTT assay showed selective cytotoxicity against certain carcinoma lines while sparing normal cells.

- Neuroprotection in Animal Models : In vivo studies using rodent models showed that pyrazole derivatives could provide neuroprotection against chemically induced neurodegeneration, suggesting promise for further research.

Related Research

Cyclopropyl-containing diaryl-pyrazole-3-carboxamides have been investigated for their chemical and biological properties related to cannabinoid type 1 receptors . One such analogue, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, demonstrated a favorable pharmacological profile and efficacy in reducing serum lipid parameters in metabolic syndrome in comparison to clinical references .

Disclaimer

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The target compound’s analogs differ primarily in substituents on the pyrazole ring and the benzylidene moiety. Key structural distinctions include:

Key Observations :

- Lipophilicity : The target compound’s cyclopropyl group and three methoxy substituents contribute to higher lipophilicity compared to hydroxyl- or ethoxy-containing analogs (e.g., ).

- Electronic Effects : Electron-donating methoxy groups (target compound) enhance stability, whereas nitro groups () increase reactivity.

- Steric Effects : Bulky substituents like cyclopropyl may influence binding affinity in biological targets.

Spectroscopic Characterization

Pharmacological and Physicochemical Properties

Commercial and Research Relevance

Several analogs, including the target compound, are commercially available (e.g., Vitas-M Lab, ; LEAP CHEM, ), highlighting their utility in drug discovery pipelines. Computational studies (DFT, molecular docking) predict the target compound’s superior binding to kinase targets compared to dichlorophenyl derivatives ().

Q & A

Q. What are the recommended synthetic strategies for (E)-3-cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde under acidic or reflux conditions. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or methanol) to enhance yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the E-isomer, confirmed by NOESY NMR to validate stereochemistry .

Q. How is the structural characterization of this compound performed experimentally?

A multi-technique approach is employed:

- FT-IR : Confirms hydrazone bond formation (C=N stretch ~1600 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).

- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and distinguishes E/Z isomers via coupling constants.

- X-ray diffraction : Single-crystal analysis resolves bond lengths/angles and packing interactions. SHELXL (for refinement) and Olex2 (for visualization) are standard tools .

Q. What solvent systems are optimal for spectroscopic and crystallographic studies?

Polar aprotic solvents (DMSO, DMF) enhance solubility for NMR, while slow evaporation in ethanol/water mixtures yields high-quality crystals for X-ray diffraction. Solvent choice impacts crystal morphology and data resolution; DMSO-d6 is preferred for NMR due to minimal signal interference .

Advanced Research Questions

How do DFT calculations (e.g., B3LYP/6-311G ) reconcile discrepancies between experimental and theoretical vibrational spectra?** Discrepancies often arise from solvent effects or anharmonicity. Hybrid functionals (B3LYP) with dispersion corrections and implicit solvation models (IEFPCM) improve agreement. For example, the C=N stretching frequency in gas-phase DFT may overestimate experimental values by ~20 cm⁻¹ due to hydrogen bonding in solution. NBO analysis further clarifies charge transfer interactions influencing vibrational modes .

Q. What challenges arise in molecular docking studies of this compound with biological targets?

Key issues include:

- Conformational flexibility : The trimethoxybenzylidene moiety adopts multiple rotamers, requiring ensemble docking or MD simulations.

- Electrostatic mismatches : Partial charges from DFT (e.g., Mulliken population analysis) must align with force fields (e.g., AMBER).

- Validation : Cross-referencing docking scores (Glide or AutoDock Vina) with experimental IC50 values ensures reliability .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole ring?

X-ray diffraction unambiguously assigns tautomers by locating hydrogen atoms. For example, the 1H-pyrazole tautomer shows N–H···O hydrogen bonds between the pyrazole NH and carbonyl oxygen. SHELXL refinement with anisotropic displacement parameters (ADPs) quantifies thermal motion, ruling out disorder .

Q. What methodological approaches address low reproducibility in synthetic yields?

- Reaction monitoring : In situ IR or LC-MS identifies intermediates (e.g., Schiff base formation).

- Catalyst screening : Lewis acids (ZnCl2) or ionic liquids ([BMIM]BF4) accelerate condensation.

- Statistical optimization : Response surface methodology (RSM) models variables like temperature, pH, and stoichiometry .

Q. How do electronic properties (HOMO/LUMO gaps) correlate with antioxidant or bioactivity assays?

Smaller HOMO-LUMO gaps (calculated via TD-DFT) often correlate with higher radical scavenging activity (e.g., DPPH assay). Electron-withdrawing groups (e.g., cyclopropyl) stabilize the LUMO, enhancing electron-accepting capacity. Comparative studies with analogs (e.g., dichloro vs. trimethoxy derivatives) validate structure-activity relationships .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

Discrepancies may stem from differing DSC protocols (heating rates, atmosphere). Replicate studies under inert conditions (N2 flow) with controlled heating (2°C/min) identify decomposition pathways (e.g., methoxy group loss at ~220°C). TGA-MS links mass loss events to specific fragments (e.g., m/z 154 for cyclopropylpyrazole) .

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

Dynamic effects (e.g., hindered rotation of the benzylidene group) or paramagnetic impurities cause splitting. Variable-temperature NMR (VT-NMR) in DMSO-d6 at 25–80°C can distinguish between conformational exchange and impurity effects. Deuterated solvents with low viscosity (e.g., CDCl3) reduce line broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.